molecular formula C11H12FN3O2 B12963915 tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12963915
M. Wt: 237.23 g/mol
InChI Key: LUANFFKEMUKGPB-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Chemical Reactions Analysis

tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The fluoro substituent in this compound may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets .

Properties

Molecular Formula

C11H12FN3O2

Molecular Weight

237.23 g/mol

IUPAC Name

tert-butyl 3-fluoropyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3

InChI Key

LUANFFKEMUKGPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)F

Origin of Product

United States

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